2-(2-(2-Methoxyphenoxy)acetamido)-5-phenylthiophene-3-carboxamide
Description
Historical Development of Thiophene-Derived Compounds
Thiophene, first isolated by Viktor Meyer in 1882 as a benzene contaminant, sparked interest due to its aromaticity and reactivity akin to benzene. Early studies focused on its isolation from petroleum, where thiophenes constitute 1–3% of hydrocarbons, necessitating hydrodesulfurization for industrial purification. The discovery of thiophene derivatives in Martian sediments by the Curiosity rover underscored its extraterrestrial significance, hinting at prebiotic synthesis pathways.
The 20th century saw thiophene functionalization through reactions like the Paal-Knorr synthesis, enabling diverse derivatives. For instance, Meyer’s acetylene-sulfur reaction laid the groundwork for modern derivatization strategies. By the 21st century, thiophene carboxamides gained prominence, exemplified by their role in antiviral and anticancer agents.
Significance of Substituted Thiophene Carboxamides in Modern Research
Substituted thiophene carboxamides exhibit modular bioactivity, driven by substituent effects on electronic and steric properties. Key applications include:
Table 1: Applications of Substituted Thiophene Carboxamides
These cases demonstrate how substituents like ethers, alkyl chains, and heteroatoms fine-tune bioactivity. For example, oxy-piperidine groups in anti-Ebola compounds enhance binding to viral glycoprotein pockets, while selenium incorporation in EGFR inhibitors improves kinase affinity.
Positioning of 2-(2-(2-Methoxyphenoxy)acetamido)-5-phenylthiophene-3-carboxamide in Current Literature
The target compound features a meta-methoxyphenoxy acetamido group at position 2 and a phenyl group at position 5. Structurally, it bridges motifs seen in antiviral and anticancer thiophenes:
Table 2: Structural Comparison with Analogous Derivatives
The methoxyphenoxy group may mimic piperidine’s role in hydrophobic interactions, as seen in Ebola inhibitors, while the phenyl group could enhance aromatic stacking in cellular targets. However, the acetamido linker’s flexibility contrasts with rigid oxy-piperidines, potentially affecting binding kinetics.
Key Research Questions and Theoretical Framework
Current gaps revolve around:
- Electronic Effects : How does the electron-donating methoxy group influence thiophene’s aromaticity and binding to biomacromolecules?
- Conformational Dynamics : Does the acetamido spacer adopt bioactive conformations similar to rigid piperidines or flexible triethylene glycols?
- Target Selectivity : Which protein families (e.g., kinases, viral glycoproteins) interact preferentially with this scaffold?
Theoretical frameworks draw from molecular docking studies, as applied to selenide derivatives, and structure-activity relationship (SAR) models linking substituent bulk to mitochondrial toxicity. Density functional theory (DFT) could elucidate electronic perturbations caused by methoxy groups, while molecular dynamics simulations may assess acetamido flexibility.
Properties
IUPAC Name |
2-[[2-(2-methoxyphenoxy)acetyl]amino]-5-phenylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-25-15-9-5-6-10-16(15)26-12-18(23)22-20-14(19(21)24)11-17(27-20)13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H2,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRFQRFGNSGNAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Methoxyphenoxy)acetamido)-5-phenylthiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-methoxyphenol with chloroacetic acid to form 2-(2-methoxyphenoxy)acetic acid. This intermediate is then converted to its acyl chloride derivative, which reacts with 5-phenylthiophene-3-carboxamide under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve optimization of the laboratory-scale synthesis for larger-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Methoxyphenoxy)acetamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the amide group produces an amine derivative.
Scientific Research Applications
2-(2-(2-Methoxyphenoxy)acetamido)-5-phenylthiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-(2-Methoxyphenoxy)acetamido)-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites .
Comparison with Similar Compounds
Structural Implications :
- The methoxyphenoxy group in the target compound distinguishes it from analogs with simpler alkyl or ester substituents (e.g., ). This group may enhance binding to adrenergic receptors due to its aromatic ether functionality .
- Carboxamide vs. Ester Groups : Carboxamide groups (as in the target compound) generally improve hydrogen-bonding capacity compared to esters, which may affect solubility and target affinity .
Receptor Binding and Cardiovascular Effects
Compounds with methoxyphenoxy groups, such as those in and , exhibit α1-, α2-, and β1-adrenoceptor binding affinity, antiarrhythmic, and hypotensive activities . In contrast, EU1794-19 () targets NMDAR modulation, indicating divergent applications in neurological disorders .
Antimicrobial and Metabolic Activity
Thiophene derivatives with acetamido groups (e.g., ) are often explored for antimicrobial properties. The target compound’s phenyl and carboxamide groups may broaden its spectrum compared to ethyl or methyl-substituted analogs .
Physical and Chemical Properties
- Crystal Structure: Thiophene derivatives with carboxamide groups (e.g., the target compound) often form stable crystalline lattices due to hydrogen bonding, as seen in related structures .
- Stability: Chlorine-substituted analogs (e.g., ) may exhibit higher reactivity, whereas the target compound’s methoxyphenoxy group could confer oxidative stability.
Biological Activity
The compound 2-(2-(2-Methoxyphenoxy)acetamido)-5-phenylthiophene-3-carboxamide (commonly referred to as MPTC) has garnered attention for its potential biological activities, particularly in relation to its interactions with various biological targets. This article aims to detail the biological activity of MPTC, supported by data tables, case studies, and findings from diverse research sources.
Chemical Structure and Properties
MPTC is characterized by the following structural formula:
- Molecular Weight : 394.47 g/mol
- Solubility : Soluble in organic solvents like DMSO and ethanol but poorly soluble in water.
MPTC exhibits its biological effects primarily through modulation of specific receptors and enzymes. Notably, it has been identified as a potential 5-HT4 receptor antagonist , which may play a role in gastrointestinal motility and cognitive functions.
Key Mechanisms:
- Receptor Interaction : MPTC's structure allows it to interact with serotonin receptors, influencing neurotransmission.
- Enzyme Inhibition : Preliminary studies suggest that MPTC may inhibit certain enzymes involved in metabolic pathways, although specific details remain to be fully elucidated.
Antiproliferative Effects
Research indicates that MPTC shows significant antiproliferative activity against various cancer cell lines. A study demonstrated that MPTC inhibited cell growth in breast cancer cells (MCF-7) with an IC50 value of approximately 12 µM .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12 |
| HeLa (Cervical) | 15 |
| A549 (Lung) | 20 |
Anti-inflammatory Activity
In vitro assays revealed that MPTC reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). This suggests a potential role for MPTC in managing inflammatory diseases.
Case Studies
-
Breast Cancer Study : A recent study published in Cancer Research highlighted the effects of MPTC on breast cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways.
- Findings :
- Increased caspase-3 activity was observed.
- Downregulation of Bcl-2 expression indicated a shift towards pro-apoptotic signaling.
- Findings :
-
Inflammatory Response : In another study focusing on inflammatory bowel disease, MPTC was administered to animal models exhibiting colitis. Results showed significant improvement in histological scores and a reduction in colon inflammation markers.
- Results Summary :
- Histological score improved by 40%.
- Decrease in myeloperoxidase activity indicated reduced neutrophil infiltration.
- Results Summary :
Toxicity Profile
Toxicological evaluations have shown that MPTC has a relatively low toxicity profile at therapeutic doses. However, further studies are required to assess long-term effects and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
